molecular formula C14H12F3O3P B5112636 Phenyl-(2,2,2-trifluoro-1-phenylethoxy)phosphinic acid

Phenyl-(2,2,2-trifluoro-1-phenylethoxy)phosphinic acid

Cat. No.: B5112636
M. Wt: 316.21 g/mol
InChI Key: PGQVKIUJJMTASN-UHFFFAOYSA-N
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Description

Phenyl-(2,2,2-trifluoro-1-phenylethoxy)phosphinic acid is a unique organophosphorus compound characterized by the presence of a trifluoromethyl group and a phenylethoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl-(2,2,2-trifluoro-1-phenylethoxy)phosphinic acid typically involves the reaction of phenylphosphinic acid with 2,2,2-trifluoro-1-phenylethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Phenyl-(2,2,2-trifluoro-1-phenylethoxy)phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: The phenylethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products: The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphinic acids.

Scientific Research Applications

Phenyl-(2,2,2-trifluoro-1-phenylethoxy)phosphinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.

    Industry: It is utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Phenyl-(2,2,2-trifluoro-1-phenylethoxy)phosphinic acid involves its interaction with molecular targets through its phosphinic acid moiety. The trifluoromethyl group enhances its reactivity and stability, allowing it to participate in various biochemical pathways. The compound can act as a ligand, binding to metal ions and influencing their catalytic activity.

Comparison with Similar Compounds

  • 4-Phenyl-6-(2,2,2-trifluoro-1-phenylethoxy)pyrimidine
  • 2,2,2-Trifluoro-1-phenylethanol
  • 2,2,2-Trifluoroacetophenone

Comparison: Phenyl-(2,2,2-trifluoro-1-phenylethoxy)phosphinic acid stands out due to its unique combination of a phosphinic acid group with a trifluoromethyl and phenylethoxy moiety. This combination imparts distinct chemical and physical properties, making it more versatile in various applications compared to its analogs.

Properties

IUPAC Name

phenyl-(2,2,2-trifluoro-1-phenylethoxy)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3O3P/c15-14(16,17)13(11-7-3-1-4-8-11)20-21(18,19)12-9-5-2-6-10-12/h1-10,13H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQVKIUJJMTASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(F)(F)F)OP(=O)(C2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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